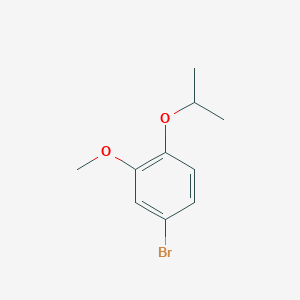

4-Bromo-1-isopropoxy-2-methoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation, methoxylation, and other functional group transformations. For instance, "Methyl 4-Bromo-2-methoxybenzoate" was synthesized from 4-bromo-2-fluorotoluene through a multi-step process including bromination, hydrolysis, cyanidation, methoxylation, and esterification . This suggests that the synthesis of "4-Bromo-1-isopropoxy-2-methoxybenzene" could similarly involve strategic functional group manipulations and protective group strategies.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with the potential for various isomers and conformations. For example, "2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile" exhibits a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . This indicates that "4-Bromo-1-isopropoxy-2-methoxybenzene" may also exhibit interesting conformational characteristics due to the presence of bromine and methoxy groups.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. The presence of a bromine atom can make these compounds suitable for further functionalization through nucleophilic substitution reactions. For example, the synthesis of photoluminescent compounds involved the Knoevenagel reaction of brominated and methoxylated precursors . This suggests that "4-Bromo-1-isopropoxy-2-methoxybenzene" could be a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structure. The presence of halogen and methoxy groups can affect properties such as solubility, boiling point, and reactivity. For instance, "Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate" showed a trigonal bipyramidal coordination which could influence its reactivity and solubility . The properties of "4-Bromo-1-isopropoxy-2-methoxybenzene" would likely be similarly affected by its functional groups and molecular geometry.

Applications De Recherche Scientifique

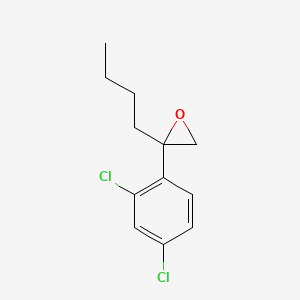

1. Catalyst in Epoxide Cleavage

4-Bromo-1-isopropoxy-2-methoxybenzene is used in catalyzing the cleavage of epoxides into halohydrins. A study demonstrated the effectiveness of a similar compound, 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, in regioselectively cleaving epoxides under neutral conditions, yielding vicinal iodo alcohols and bromo alcohols in high yields, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

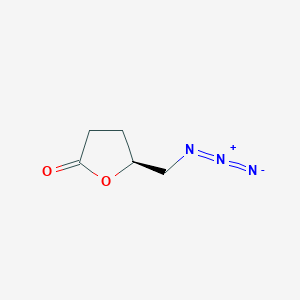

2. Synthesis of Tetrahydrofuran Derivatives

In the synthesis of tetrahydrofuran derivatives, 4-Bromo-1-isopropoxy-2-methoxybenzene derivatives have been used. For example, the controlled-potential reduction of 1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl]benzene led to the formation of various tetrahydrofuran derivatives in very high yields, indicating its utility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

3. Liquid Crystal Synthesis

A derivative of 4-Bromo-1-isopropoxy-2-methoxybenzene was used in the synthesis of enantiopure trioxadecalin derived liquid crystals. This study highlights the influence of the phenyl substituent on the mesogenic properties of the synthesized compounds (Bertini et al., 2003).

4. Development of Sterically Protected Phosphorus Compounds

Research involving 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, closely related to 4-Bromo-1-isopropoxy-2-methoxybenzene, led to the development of new sterically protected diphosphene and fluorenylidenephosphine compounds. These compounds, which include low-coordinate phosphorus atoms, are significant in the study of phosphorus chemistry (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFNLAXNVRSXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456979 | |

| Record name | Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-isopropoxy-2-methoxybenzene | |

CAS RN |

138505-27-8 | |

| Record name | Benzene, 4-bromo-2-methoxy-1-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

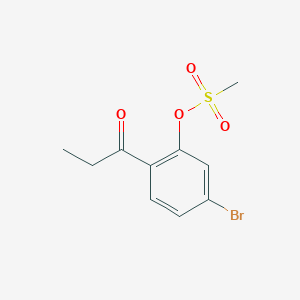

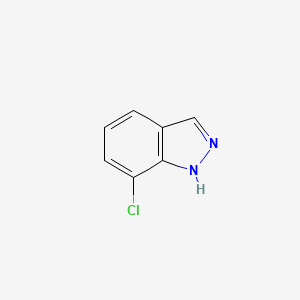

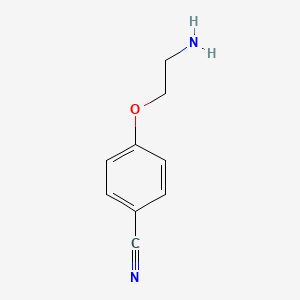

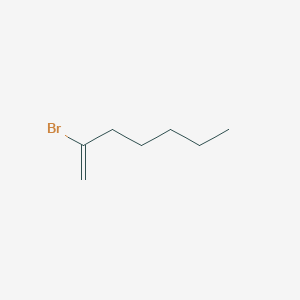

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

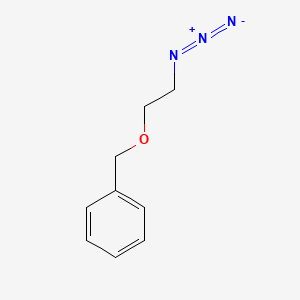

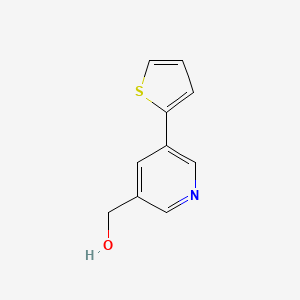

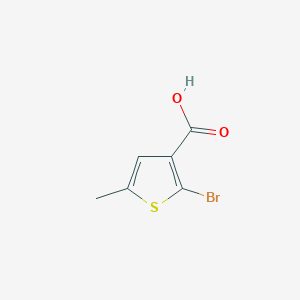

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.